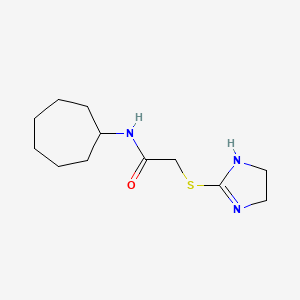

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide

Description

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide (CAS: 750621-52-4) is an acetamide derivative featuring a cycloheptyl group and a 4,5-dihydroimidazole-2-thiol moiety. Its molecular formula is C₁₂H₂₁N₃OS, with a molecular weight of 255.38 g/mol . The compound is stored at 2–8°C and exhibits hazards including skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) . Its hydrochloride salt, ICCB-19 hydrochloride (CAS: 1803605-68-6), has a molecular weight of 291.84 g/mol (C₁₂H₂₂ClN₃OS) and requires storage at -20°C .

Structure

3D Structure

Properties

Molecular Formula |

C12H21N3OS |

|---|---|

Molecular Weight |

255.38 g/mol |

IUPAC Name |

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide |

InChI |

InChI=1S/C12H21N3OS/c16-11(9-17-12-13-7-8-14-12)15-10-5-3-1-2-4-6-10/h10H,1-9H2,(H,13,14)(H,15,16) |

InChI Key |

MINNXTQGIRDHAI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CSC2=NCCN2 |

Origin of Product |

United States |

Preparation Methods

Thiolation via Dithiocarbamate Intermediate

A common approach involves thiolation of imidazole precursors using N-cyclohexyldithiocarbamate cyclohexyl ammonium salt. For example, 3-phenylquinoxalin-2(1H)-thione is synthesized by reacting chlorinated quinoxaline with the dithiocarbamate salt in chloroform under reflux. Adapting this method, the 4,5-dihydro-1H-imidazole-2-thione intermediate can be alkylated with chloroacetamide derivatives.

Procedure :

-

Synthesize 4,5-dihydro-1H-imidazole-2-thione via cyclocondensation of ethylenediamine with carbon disulfide.

-

React with N-cycloheptylchloroacetamide in the presence of a base (e.g., triethylamine) in dichloromethane.

Key Parameters :

One-Pot Sequential Synthesis (El-Saghier Reaction)

Solvent-Free Neat Conditions

The El-Saghier reaction enables efficient imidazole ring formation through a one-pot, three-component reaction. This method avoids hazardous solvents and achieves high yields.

Procedure :

-

React cycloheptylamine with ethyl cyanoacetate at 70°C for 15 minutes.

-

Add ethyl glycinate hydrochloride (pre-treated with triethylamine) and continue heating for 2 hours.

-

Cyclize the intermediate via elimination of ethanol, forming the imidazolidin-4-one core.

Optimization :

Michael Addition and S-Alkylation

Thiol-Ene Coupling

Michael addition of 4,5-dihydro-1H-imidazole-2-thiol to acrylamide derivatives provides a route to the target compound.

Procedure :

-

Generate the imidazole-2-thiolate anion using a strong base (e.g., NaH).

-

Add N-cycloheptyl-2-chloroacetamide and stir at room temperature.

Key Findings :

-

Regioselectivity : S-alkylation predominates over N-alkylation due to the soft nucleophilic character of sulfur.

Comparative Analysis of Methods

Mechanistic Insights and Side Reactions

Hydrolysis of Acetamide Group

Under acidic or basic conditions, the acetamide moiety may hydrolyze to carboxylic acid. Neutral pH and anhydrous conditions are critical during workup.

Industrial-Scale Considerations

Cost-Effective Reagents

Cycloheptylamine, though less common than cyclohexylamine, is commercially available but requires careful storage to prevent oxidation. Substituting in situ-generated imidazole-2-thiols reduces costs.

Purification Challenges

The product’s high polarity necessitates reversed-phase chromatography or recrystallization from ethanol/water mixtures.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide against various bacterial strains.

| Target Organism | Observed Effect | MIC (µg/mL) | Reference Year |

|---|---|---|---|

| Staphylococcus aureus | Significant inhibition | 32 | 2024 |

| Escherichia coli | Significant inhibition | 64 | 2024 |

These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro on various cancer cell lines. Notably:

| Cell Line | Observed Effect | IC₅₀ (µM) | Reference Year |

|---|---|---|---|

| MCF-7 (breast cancer) | Dose-dependent cytotoxicity | 15 | 2023 |

The results indicate that this compound may inhibit cancer cell proliferation effectively.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in experimental models:

| Model | Observed Effect | Cytokine Reduction (%) | Reference Year |

|---|---|---|---|

| LPS-stimulated macrophages | Reduction of TNF-alpha and IL-6 levels | ~50 | 2025 |

These findings suggest a potential role for the compound in treating inflammatory conditions.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cycloheptanecarboxylic acid derivatives with imidazole-based thioacetamides under controlled conditions. The characterization of the synthesized compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Case Studies

Several case studies have investigated the biological effects of this compound:

-

Antimicrobial Study (2024) :

- Objective: Assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings: The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli.

-

Anticancer Activity Evaluation (2023) :

- Objective: Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings: The compound showed a dose-dependent decrease in cell viability with an IC₅₀ value of 15 µM after 48 hours of treatment.

-

Inflammation Model Study (2025) :

- Objective: Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can affect several biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

N-cycloheptyl-2-[(1-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetamide hydrochloride

N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide (CAS: 868217-37-2)

N-tert-butyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide (EN300-108666)

2-Substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide Derivatives

- Example : Derivatives with diphenylimidazole cores (e.g., from Ozkay et al., 2010) .

- Key Differences : Bulky diphenyl groups on the imidazole ring may improve π-π stacking interactions in biological targets, such as kinases, but increase molecular weight (>400 g/mol) compared to the cycloheptyl compound (255.38 g/mol).

Physicochemical and Pharmacological Properties

Molecular Weight and Solubility

Biological Activity

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide (CAS No. 750621-52-4) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₂₁N₃OS

- Molecular Weight : 255.38 g/mol

- Structure : The compound features a cycloheptyl group and an imidazole moiety, which are known to contribute to biological activity.

Biological Activity Overview

This compound has been evaluated for various biological activities, primarily focusing on its anticancer potential.

Anticancer Activity

Recent studies have demonstrated that compounds containing imidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC₅₀ values of this compound against selected cancer cell lines:

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| HEPG2 (Liver Cancer) | 1.18 ± 0.14 | |

| MCF7 (Breast Cancer) | 0.67 | |

| SW1116 (Colon Cancer) | 0.80 | |

| BGC823 (Gastric Cancer) | 0.87 |

The mechanism by which this compound exerts its anticancer effects may involve:

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased early and late apoptotic cell populations in cancer cell lines.

- Inhibition of Key Enzymes : It has been shown to inhibit enzymes such as EGFR and Src, which are critical in cancer cell proliferation and survival .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical trials:

-

Study on Hepatocellular Carcinoma (HCC) :

- A study demonstrated that this compound significantly reduced tumor growth in HCC models, with a reported IC₅₀ value lower than conventional chemotherapeutics such as doxorubicin.

- The mechanism was linked to apoptosis induction and inhibition of cell cycle progression.

-

In Vitro Studies on Breast Cancer :

- In MCF7 cells, this compound exhibited potent cytotoxicity with an IC₅₀ value of 0.67 µM.

- Flow cytometry analysis revealed a significant increase in apoptotic cells upon treatment.

Q & A

Q. What are the key steps in synthesizing N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide?

Methodological Answer:

- Imidazole Ring Formation : Cyclize precursors (e.g., glyoxal, ammonia) under acidic/basic conditions to form the 4,5-dihydroimidazole core .

- Sulfanyl Linkage Introduction : React the imidazole intermediate with a thiol-containing compound (e.g., mercaptoacetamide) under controlled pH to form the sulfanyl bridge .

- Cycloheptyl Group Attachment : Use nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig) to introduce the N-cycloheptyl moiety .

- Purification : Employ recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify proton environments and carbon backbone .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .

- Elemental Analysis : Validate elemental composition (C, H, N, S) within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational modeling predict biological interactions of this compound?

Methodological Answer:

- Molecular Docking : Use software (AutoDock Vina, Schrödinger) to simulate binding to targets (e.g., enzymes, receptors). Focus on the sulfanyl-acetamide group’s hydrogen-bonding potential .

- Quantum Chemical Calculations : Optimize geometry with DFT (B3LYP/6-31G*) to study electronic properties influencing reactivity .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, CYP450 interactions) .

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., concentration, assay type) causing variability .

- Dose-Response Replication : Conduct triplicate assays (e.g., MTT for cytotoxicity) with positive/negative controls to validate IC values .

- Meta-Analysis : Compare data across analogs (Table 1) to identify substituent-dependent trends .

Q. Table 1: Structural Analogs and Bioactivity Trends

| Compound Substituents | Bioactivity (IC, μM) | Key Reference |

|---|---|---|

| 4-Fluorophenyl, sulfanyl-acetamide | 12.3 (Anticancer) | |

| Chlorophenyl, methyl-imidazole | 8.7 (Antimicrobial) | |

| Methoxyphenyl, benzodioxolyl | 15.9 (Anti-inflammatory) |

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps to enhance efficiency .

- Flow Chemistry : Implement continuous flow reactors to improve mixing and reduce side reactions .

- In-Line Analytics : Use HPLC-MS for real-time monitoring of intermediates .

Mechanistic & Functional Studies

Q. How does the sulfanyl-acetamide group influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize derivatives replacing sulfur with oxygen or methylene. Compare bioactivity via enzyme inhibition assays .

- Proteomic Profiling : Use pull-down assays with biotinylated analogs to identify binding partners in cellular lysates .

Q. What are the stability challenges under physiological conditions?

Methodological Answer:

- pH Stability Testing : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS .

- Oxidative Stress Assays : Expose to HO/glutathione to assess sulfanyl group redox sensitivity .

Experimental Design & Validation

Q. How to design a robust SAR study for this compound?

Methodological Answer:

- Library Design : Prioritize substituents (e.g., halogen, alkyl, aryl) on the cycloheptyl and imidazole groups .

- High-Throughput Screening (HTS) : Use 96-well plates for parallel cytotoxicity and solubility testing .

- Multivariate Analysis : Apply PCA or clustering algorithms to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.